3-[(1H-benzimidazol-2-ylmethyl)sulfonyl]propanenitrile
Description
3-[(1H-Benzimidazol-2-ylmethyl)sulfonyl]propanenitrile is a nitrile-containing compound featuring a propanenitrile backbone substituted with a sulfonyl group linked to a benzimidazole moiety.
Properties
IUPAC Name |
3-(1H-benzimidazol-2-ylmethylsulfonyl)propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c12-6-3-7-17(15,16)8-11-13-9-4-1-2-5-10(9)14-11/h1-2,4-5H,3,7-8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCGGKHZXPGBTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CS(=O)(=O)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(1H-benzimidazol-2-ylmethyl)sulfonyl]propanenitrile involves several stepsThe reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
3-[(1H-benzimidazol-2-ylmethyl)sulfonyl]propanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding sulfonic acids and amines.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and water, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted benzimidazole derivatives and sulfonyl compounds.
Scientific Research Applications
3-[(1H-benzimidazol-2-ylmethyl)sulfonyl]propanenitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an inhibitor of various enzymes and proteins, making it useful in biochemical studies.
Medicine: Research has indicated its potential as a therapeutic agent for treating diseases such as cancer, diabetes, and infections due to its bioactive properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(1H-benzimidazol-2-ylmethyl)sulfonyl]propanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit the activity of kinases or proteases, leading to the modulation of cell signaling pathways and cellular processes .
Comparison with Similar Compounds
3-[(1H-Benzimidazol-2-yl)sulfanyl-methyl]benzonitrile
- Structure : Contains a benzonitrile core with a benzimidazole-sulfanyl-methyl substituent.
- The benzonitrile core differs from the propanenitrile backbone, altering steric and electronic profiles .
3-(4-(2-((1H-Benzo[d]imidazol-2-yl)ethylamino)phenyl)-2-methylquinazolin-4(3H)-one
- Structure: Integrates a quinazolinone ring linked to benzimidazole via an ethylamino bridge.
- Key Differences: The quinazolinone moiety introduces additional hydrogen-bonding sites and aromaticity, which may enhance binding to biological targets compared to the simpler propanenitrile framework .
- Applications: Quinazolinone derivatives are frequently explored for antitumor and kinase-inhibitory activities.
Comparison with Sulfonyl-Containing Nitriles
3-[(2-Fluorophenyl)sulfonyl]propanenitrile
- Structure : Propanenitrile with a fluorophenyl-sulfonyl substituent.
- However, the absence of benzimidazole reduces opportunities for π-π stacking in biological systems .
- Applications : Fluorinated sulfonyl compounds are often used in agrochemicals and PET imaging.
3-(Dimethylamino)-propanenitrile
- Structure: Propanenitrile substituted with a dimethylamino group.
- Key Differences: The dimethylamino group is basic and hydrophilic, contrasting with the neutral but polar sulfonyl-benzimidazole group. This difference significantly alters solubility and reactivity, particularly in acid-catalyzed reactions .
- Applications : Used as a precursor in polymer chemistry and drug synthesis.
Comparison with Morpholine and Amino-Substituted Nitriles
3-[(3-Morpholinopropyl)amino]propanenitrile
- Structure: Propanenitrile with a morpholine-linked amino substituent.
- Key Differences: The morpholine ring enhances water solubility and bioavailability compared to the hydrophobic benzimidazole-sulfonyl group.
- Applications : Morpholine derivatives are common in drug delivery systems and corrosion inhibitors.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Bioactivity: The benzimidazole-sulfonyl combination in the target compound may synergize to enhance antimicrobial activity, as benzimidazoles are known to disrupt microbial DNA .
- Synthetic Accessibility : The synthesis of benzimidazole-linked nitriles often involves condensation reactions with o-phenylenediamine derivatives, as seen in and . This contrasts with sulfonyl-containing analogs, which typically require sulfonation or oxidation steps .
- Stability: The sulfonyl group in the target compound likely improves thermal and oxidative stability compared to sulfanyl or amino-substituted analogs .
Biological Activity
3-[(1H-benzimidazol-2-ylmethyl)sulfonyl]propanenitrile is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 64299-89-4
- Molecular Formula : C12H12N2O2S
The compound features a benzimidazole moiety, which is known for various pharmacological activities, including antifungal, antibacterial, and anticancer properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The sulfonamide group may inhibit certain enzymes involved in cellular processes.
- Receptor Modulation : It may modulate receptors associated with various signaling pathways, influencing cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that compounds containing the benzimidazole structure exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Anticancer Properties
Benzimidazole derivatives have been investigated for their anticancer effects. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting tumor growth.
Study 1: Anticancer Activity
A recent study evaluated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell viability in A549 (lung cancer) and MCF7 (breast cancer) cell lines. The IC50 values were determined to be approximately 15 µM for A549 and 20 µM for MCF7.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 15 |
| MCF7 | 20 |
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of this compound against several pathogens. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 30 µg/mL against tested bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 30 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
